molecular formula C16H13N3O2S B4407313 N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide

N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide

Cat. No. B4407313
M. Wt: 311.4 g/mol
InChI Key: ZICDHGKDTAXKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide, also known as IQ-1S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the study of the Wnt pathway, which is involved in cell proliferation, differentiation, and development. This compound has been shown to activate the Wnt pathway by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the pathway. This activation has been shown to promote the proliferation and differentiation of stem cells, making this compound a promising candidate for regenerative medicine.
This compound has also been studied for its potential anti-cancer properties. By activating the Wnt pathway, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide involves the inhibition of GSK-3β, which is a key regulator of the Wnt pathway. GSK-3β is responsible for the phosphorylation and degradation of β-catenin, a protein that plays a crucial role in the activation of the Wnt pathway. By inhibiting GSK-3β, this compound promotes the accumulation of β-catenin, leading to the activation of the Wnt pathway.
Biochemical and Physiological Effects
The activation of the Wnt pathway by this compound has several biochemical and physiological effects. In stem cells, this compound promotes their proliferation and differentiation, making it a potential therapeutic agent for regenerative medicine. In cancer cells, this compound inhibits their growth and proliferation, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide is its specificity for GSK-3β, which makes it a useful tool for studying the Wnt pathway. However, this compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in medicine.

Future Directions

There are several future directions for the study of N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the study of this compound in vivo to determine its potential applications in medicine. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of potential research. Finally, the study of this compound in the context of other signaling pathways is an area of potential research to better understand its mechanism of action.

properties

IUPAC Name

N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-7-8-11-12(17-10)4-2-5-13(11)18-16(22)19-15(20)14-6-3-9-21-14/h2-9H,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDHGKDTAXKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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